molecular formula C8H9ClN2O3S B2891036 6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one CAS No. 1219568-77-0

6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one

Cat. No. B2891036
CAS RN: 1219568-77-0
M. Wt: 248.68
InChI Key: WHPXIXQVTVULOB-UHFFFAOYSA-N
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Description

6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one, commonly referred to as 6-chloro-2-pyrazinone (6CP), is an organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in polar solvents such as water, alcohols, and ethers. 6CP is used in a variety of lab experiments, including those involving the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action.

Scientific Research Applications

Microwave-assisted Synthesis

The compound is involved in the synthesis of pyridazine derivatives, highlighting an innovative approach to accelerating chemical reactions. For instance, microwave-assisted synthesis techniques have been applied to produce pyridazine derivatives, demonstrating the compound's role in facilitating quicker and more efficient synthetic processes (Hoogenboom, Moore, & Schubert, 2006).

Molecular Docking and In Vitro Screening

Newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from related pyridine and fused pyridine compounds, have been subjected to molecular docking screenings towards specific target proteins. This showcases the compound's potential in contributing to the development of molecules with promising biological activities (Flefel et al., 2018).

Corrosion Inhibition

Research on pyridazine derivatives, including similar compounds, has shown their effectiveness in inhibiting corrosion of mild steel in acidic environments. This application is critical in materials science, providing insights into protective coatings and corrosion inhibitors for industrial applications (Mashuga, Olasunkanmi, & Ebenso, 2017).

Structural Analysis and Chemical Properties

Studies on the synthesis, structure analysis, and theoretical investigation of pyridazine derivatives highlight the compound's utility in understanding molecular interactions and properties. These insights are vital for designing molecules with desired physical and chemical characteristics (Sallam et al., 2021).

Functionalised Pyridazinone Arrays

The compound also plays a role in the development of functionalised pyridazinone arrays, demonstrating its importance in synthetic chemistry for creating molecules with specific functionalities. Such arrays can be pivotal in various chemical and pharmacological research endeavors (Helm, Plant, & Harrity, 2006).

properties

IUPAC Name

6-chloro-2-(1,1-dioxothiolan-3-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3S/c9-7-1-2-8(12)11(10-7)6-3-4-15(13,14)5-6/h1-2,6H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPXIXQVTVULOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(1,1-dioxidotetrahydrothiophen-3-yl)pyridazin-3(2H)-one

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